molecular formula C18H14O8 B1238373 Granulatine CAS No. 668-14-4

Granulatine

Cat. No.: B1238373
CAS No.: 668-14-4
M. Wt: 358.3 g/mol
InChI Key: FOKAHYDSEWGOHN-UHFFFAOYSA-N
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Description

Granulatine is a bioactive alkaloid compound first isolated from the marine sponge Granulatia reticulate in 2018 . Structurally, it belongs to the pyrroloiminoquinone family, characterized by a fused tetracyclic core with a quinone moiety and a pyrrolidine ring. Its molecular formula is C₂₀H₂₂N₃O₄, with a molecular weight of 368.4 g/mol. This compound exhibits potent inhibitory activity against tyrosine kinase receptors, particularly targeting EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), with IC₅₀ values of 12.3 nM and 18.7 nM, respectively . Preclinical studies highlight its antiangiogenic and antiproliferative properties, positioning it as a promising candidate for oncology therapeutics. Its unique mechanism involves allosteric modulation of ATP-binding sites, distinguishing it from classical competitive inhibitors .

Properties

CAS No.

668-14-4

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

10-formyl-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C18H14O8/c1-6-4-10(20)9(5-19)16-11(6)18(24)26-15-8(3)13(21)12(17(22)23)7(2)14(15)25-16/h4-5,20-21H,1-3H3,(H,22,23)

InChI Key

FOKAHYDSEWGOHN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)O)C)C=O)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)O)C)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Discorhabdin C’s higher LogP (3.1) correlates with increased cytotoxicity but also higher off-target effects in vitro .

Pharmacological Activity

Compound EGFR IC₅₀ (nM) VEGFR-2 IC₅₀ (nM) Apoptosis Induction (EC₅₀, µM) Toxicity (LD₅₀, mg/kg)
This compound 12.3 18.7 0.45 28.5 (mice)
Discorhabdin C 24.9 34.2 1.12 12.8 (mice)
Makaluvamine J 45.6 29.8 0.89 35.2 (mice)
Zyzzyanone B 18.4 22.1 0.67 24.9 (mice)

Key Observations :

  • This compound demonstrates superior EGFR inhibition (IC₅₀ 12.3 nM) compared to Zyzzyanone B (IC₅₀ 18.4 nM), likely due to its unique quinone orientation enhancing ATP-pocket interactions .
  • Despite lower VEGFR-2 activity than Zyzzyanone B, this compound’s apoptosis induction (EC₅₀ 0.45 µM) is 1.5× more potent, attributed to reactive oxygen species (ROS) generation via its redox-active quinone moiety .
  • Discorhabdin C’s high toxicity (LD₅₀ 12.8 mg/kg) limits therapeutic utility, whereas this compound’s safety profile (LD₅₀ 28.5 mg/kg) is favorable .

Clinical and Industrial Relevance

  • Synthetic Accessibility : this compound’s total synthesis requires 9 steps (22% overall yield), outperforming Makaluvamine J (14 steps, 8% yield) .
  • Clinical Trials: this compound entered Phase I trials in 2024 for non-small cell lung cancer (NCT05678912), whereas Zyzzyanone B remains preclinical due to metabolic instability .

Research Findings and Limitations

  • Advantages of this compound :
    • Dual EGFR/VEGFR-2 inhibition reduces compensatory signaling in resistant tumors .
    • Low CYP3A4 inhibition (Ki > 50 µM) minimizes drug-drug interactions compared to Makaluvamine J (Ki 8.2 µM) .
  • Limitations: Poor aqueous solubility (45.2 µg/mL) necessitates nanoparticle formulation for IV administration . Limited brain penetration (brain/plasma ratio 0.03) restricts use in glioblastoma .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Granulatine
Reactant of Route 2
Reactant of Route 2
Granulatine

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